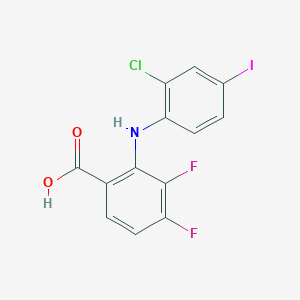

2-(3-Acétoxybenzoyl) thiophène

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, including "2-(3-Acetoxybenzoyl) Thiophene," often involves strategic reactions that introduce specific functional groups into the thiophene core. One common approach is the coupling of terminal acetylenes with thiophene derivatives in the presence of palladium catalysts, followed by electrophilic cyclization, yielding 2,3-disubstituted benzo[b]thiophenes with high efficiency (Yue & Larock, 2002). Another method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate, leading to the formation of compound 3, which upon reacting with various reagents, produces fused thiophene derivatives (Mohareb & Mohamed, 2001).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including "2-(3-Acetoxybenzoyl) Thiophene," is crucial for understanding their reactivity and properties. The presence of substituents like acetoxy and benzoyl groups influences the electronic distribution within the molecule, affecting its chemical behavior. Techniques such as X-ray crystallography have been utilized to determine the precise molecular and crystal structures of thiophene derivatives, providing insights into their conformation and interaction potential (Quoc et al., 2019).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, reflecting their diverse chemical properties. For example, reactions involving electrophilic substitution, coupling reactions, and cyclization are common. The introduction of acetoxy and benzoyl groups can lead to increased reactivity towards nucleophilic agents and provide sites for further functionalization. The synthesis of 2-acylbenzo[b]thiophenes, for instance, can be achieved via copper-catalyzed sulfuration of ketones followed by cyclization under aerobic conditions (Zheng et al., 2018).

Applications De Recherche Scientifique

Composés biologiquement actifs

Les analogues à base de thiophène, y compris le « 2-(3-acétoxybenzoyl) thiophène », ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .

Chimie médicinale

Ces composés sont essentiels en chimie médicinale. Ils sont utilisés pour développer des composés avancés avec une variété d'effets biologiques .

Inhibiteurs de corrosion

Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Ils peuvent protéger les métaux et autres matériaux de la dégradation causée par l'exposition à l'environnement .

Semi-conducteurs organiques

Les molécules à médiation de thiophène jouent un rôle important dans le développement des semi-conducteurs organiques<a aria-label="1: " data-citationid="5405d0bc-cf13-62f2-af14-9fe866cf96fe-30" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11030-020-10128-9" target

Propriétés

IUPAC Name |

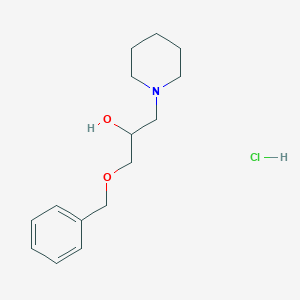

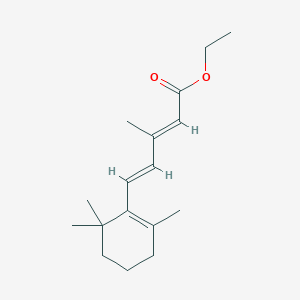

[3-(thiophene-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-9(14)16-11-5-2-4-10(8-11)13(15)12-6-3-7-17-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQARSRZFEFLFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642183 | |

| Record name | 3-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106882-29-5 | |

| Record name | 3-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)

![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)